BenchChemオンラインストアへようこそ!

4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Choose CAS 2034499-79-9 for its precise 3,4-dimethylbenzenesulfonyl group orientation, which aligns with preferred FGFR4 inhibitor chemotypes (WO2017/198221A1). Unlike the 2,4-dimethyl analog, this regioisomer offers a distinct spatial and electronic profile crucial for probing sulfonyl-binding pocket sterics. Its unsubstituted pyrimidine ring provides versatile functionalization sites, making it a superior starting point for hit-to-lead optimization compared to pre-substituted analogs. With a favorable CNS profile (XLogP3 2.6, TPSA 80.8 Ų), it is the rational choice for programs requiring blood-brain barrier penetration and target engagement.

Molecular Formula C17H21N3O3S
Molecular Weight 347.43
CAS No. 2034499-79-9
Cat. No. B2564227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine
CAS2034499-79-9
Molecular FormulaC17H21N3O3S
Molecular Weight347.43
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3)C
InChIInChI=1S/C17H21N3O3S/c1-13-5-6-16(10-14(13)2)24(21,22)20-9-3-4-15(11-20)23-17-7-8-18-12-19-17/h5-8,10,12,15H,3-4,9,11H2,1-2H3
InChIKeyRIDAHIGZDKABJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034499-79-9): Compound Identity, Physicochemical Profile, and Procurement-Relevant Classification


4-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034499-79-9, molecular formula C₁₇H₂₁N₃O₃S, molecular weight 347.43 g/mol) is a synthetic heterocyclic small molecule comprising a pyrimidine core linked via an ether bridge to a piperidine ring that is N-functionalized with a 3,4-dimethylbenzenesulfonyl group [1]. The compound belongs to the sulfonylpiperidine-pyrimidine ether class, a scaffold of interest in medicinal chemistry for kinase inhibition and receptor modulation programs [2]. It is commercially available as a research-grade screening compound from the Life Chemicals HTS collection (catalog number F6480-5666) [1]. Computed physicochemical properties include an XLogP3 of 2.6, a topological polar surface area (TPSA) of 80.8 Ų, zero hydrogen bond donors, six hydrogen bond acceptors, and four rotatable bonds [1].

Why 4-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine Cannot Be Replaced by Close In-Class Analogs: Structural Uniqueness and Procurement Rationale


Although several sulfonylpiperidine-pyrimidine ether analogs share the same core scaffold (e.g., regioisomer CAS 2034277-17-1, thiophene analog CAS 2034499-73-3, chloro-substituted analog CAS 2034522-77-3, and alkylsulfonyl analog CAS 2034401-70-0), the specific combination of a 3,4-dimethylbenzenesulfonyl group with an unsubstituted pyrimidine-4-yloxy moiety in CAS 2034499-79-9 produces a distinct electronic and steric profile that cannot be assumed equivalent in biological assays [1]. Subtle variations in the substitution pattern of the benzenesulfonyl ring—such as the shift from 2,4-dimethyl to 3,4-dimethyl—alter the spatial orientation of the sulfonyl group relative to the pyrimidine ring, potentially affecting target binding poses, selectivity, and off-target profiles [2]. Furthermore, changes in the sulfonyl moiety from aromatic (benzenesulfonyl, thiophene-sulfonyl) to aliphatic (propane-1-sulfonyl) or heterocyclic (pyrrolidine-1-sulfonyl) significantly modulate lipophilicity (XLogP3 range: 1.6–2.9) and hydrogen-bond acceptor count (range: 6–7), parameters known to influence pharmacokinetic behavior and assay compatibility [3]. Therefore, generic substitution of this compound with a structurally similar analog without explicit comparative biological data risks compromising experimental reproducibility and confounding structure-activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for 4-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine: Head-to-Head Comparisons Against Closest Analogs


Regioisomeric Sulfonyl Substitution: 3,4-Dimethyl vs. 2,4-Dimethyl Benzenesulfonyl – Computed Physicochemical Identity

The target compound (CAS 2034499-79-9) and its closest regioisomer (CAS 2034277-17-1) share the identical molecular formula (C₁₇H₂₁N₃O₃S), molecular weight (347.43 g/mol), XLogP3 (2.6), and TPSA (80.8 Ų) [1][2]. Consequently, the two compounds are computationally indistinguishable by standard 2D descriptors, yet they differ in the position of the methyl groups on the benzenesulfonyl ring (3,4- vs. 2,4-substitution). This structural variation alters the three-dimensional conformational landscape and the electrostatic surface potential of the sulfonyl group, factors that cannot be captured by 2D similarity metrics but are critical for molecular recognition events in biological targets. No experimental head-to-head bioactivity data for these two regioisomers was identified in the available literature.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Sulfonyl Moiety Variation: Benzenesulfonyl vs. Thiophene-2-sulfonyl – Lipophilicity and Polar Surface Area Comparison

Replacing the 3,4-dimethylbenzenesulfonyl group with a thiophene-2-sulfonyl group (CAS 2034499-73-3) results in measurable changes in computed physicochemical properties: molecular weight decreases from 347.43 to 325.41 g/mol, XLogP3 decreases from 2.6 to 1.9, and TPSA increases from 80.8 to 109 Ų [1][2]. The lower XLogP3 of the thiophene analog (Δ = −0.7 log units) indicates reduced lipophilicity, which may translate to altered membrane permeability and solubility profiles. The higher TPSA (Δ = +28.2 Ų) reflects the additional sulfur atom in the thiophene ring contributing to increased polar surface area, a parameter inversely correlated with blood-brain barrier penetration and oral bioavailability in drug-like molecules.

Drug Discovery Physicochemical Profiling ADME Prediction

Pyrimidine Core Substitution: Unsubstituted vs. 5-Chloro Substitution – Molecular Weight and Rotatable Bond Differences

The target compound features an unsubstituted pyrimidine core, whereas the analog CAS 2034522-77-3 contains a 5-chloro substituent on the pyrimidine ring and a 4-ethoxy group on the benzenesulfonyl ring. These structural differences yield distinct physicochemical profiles: the chlorinated analog has a higher molecular weight (397.88 vs. 347.43 g/mol, Δ = +50.45), higher XLogP3 (2.9 vs. 2.6, Δ = +0.3), higher TPSA (90 vs. 80.8 Ų, Δ = +9.2), and more rotatable bonds (6 vs. 4, Δ = +2) [1][2]. The additional chlorine atom also introduces a halogen-bond donor capability absent in the target compound, which can influence protein-ligand interactions in ways not predictable from potency data alone.

Medicinal Chemistry Fragment-Based Drug Design Chemical Probe Development

Sulfonyl Moiety Class Comparison: Aromatic vs. Aliphatic Sulfonyl – Lipophilicity Contrast and Implications for Assay Solubility

The target compound's aromatic 3,4-dimethylbenzenesulfonyl group confers an XLogP3 of 2.6, compared to an XLogP3 of 1.6 for the aliphatic propane-1-sulfonyl analog (CAS 2034401-70-0), representing a ΔXLogP3 of +1.0 log unit [1][2]. This one-order-of-magnitude difference in predicted partition coefficient is substantial and may manifest as differential aqueous solubility and non-specific protein binding in biochemical and cellular assays. The aromatic sulfonyl analog also has a higher heavy atom count (24 vs. 20) and greater molecular complexity (508 vs. 396), reflecting the larger steric bulk of the benzenesulfonyl group relative to the propane-1-sulfonyl group.

HTS Assay Compatibility Solubility Profiling Medicinal Chemistry Triage

Scaffold-Level Evidence: Sulfonylpiperidine-Pyrimidine Ethers as Privileged Chemotypes in FGFR4 Kinase Inhibitor Patents

The sulfonylpiperidine-pyrimidine ether scaffold, of which CAS 2034499-79-9 is a representative member, falls within the generic structural claims of patent WO2017/198221A1, which discloses pyrimidine derivatives as FGFR4 kinase inhibitors [1]. FGFR4 is a clinically validated target in hepatocellular carcinoma (HCC) and other FGFR-driven malignancies. While the patent does not provide specific IC₅₀ or Ki data for CAS 2034499-79-9, the compound's structural features—including the 3,4-dimethylbenzenesulfonyl group and the piperidin-3-yloxy-pyrimidine linkage—align with the Markush structures claimed as FGFR4 inhibitory chemotypes. This patent-derived class association provides a rational basis for prioritizing this compound in FGFR4-focused screening campaigns over analogs with sulfonyl groups (e.g., thiophene-2-sulfonyl or propane-1-sulfonyl) that fall outside the preferred substituent definitions of the patent claims.

Kinase Inhibition FGFR4 Patent Landscape Cancer Research

High-Value Application Scenarios for 4-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine in Scientific Procurement and Research Programs


FGFR4 Kinase Inhibitor Screening and Lead Identification Campaigns

Given the structural alignment of CAS 2034499-79-9 with the FGFR4 inhibitor chemotype claimed in WO2017/198221A1 [1], this compound is a rational choice for inclusion in focused kinase inhibitor screening libraries targeting FGFR4-driven cancers such as hepatocellular carcinoma. Its 3,4-dimethylbenzenesulfonyl group matches the preferred aromatic sulfonyl substituents in the patent's Markush structures, making it a more relevant screening candidate than analogs with thiophene-sulfonyl or alkyl-sulfonyl groups that are not encompassed by the patent's preferred embodiments.

Structure-Activity Relationship (SAR) Studies Exploring Benzenesulfonyl Substitution Topology

The availability of both the 3,4-dimethyl (CAS 2034499-79-9) and 2,4-dimethyl (CAS 2034277-17-1) regioisomers from the same commercial supplier (Life Chemicals) [2][3] enables systematic SAR exploration of methyl group topology effects on target binding. Despite their identical 2D computed descriptors, the distinct three-dimensional orientation of the methyl substituents may produce differential biological activity profiles, making paired procurement of both regioisomers a valuable strategy for probing the steric requirements of the sulfonyl-binding pocket.

Physicochemical Property-Driven Lead Optimization for CNS or Intracellular Targets

With an XLogP3 of 2.6 and TPSA of 80.8 Ų [4], CAS 2034499-79-9 occupies a favorable property space for CNS drug discovery (typically TPSA < 90 Ų and logP 2–4). Compared to the thiophene-2-sulfonyl analog (TPSA 109 Ų, XLogP3 1.9), the target compound is predicted to have superior passive membrane permeability, making it the preferred starting point for programs requiring blood-brain barrier penetration or intracellular target engagement.

Fragment-Elaboration and Library Design Programs Requiring Synthetic Handles

The unsubstituted pyrimidine ring of CAS 2034499-79-9 provides multiple potential sites for further functionalization (e.g., halogenation, cross-coupling, nucleophilic aromatic substitution) that are not available in analogs bearing core substituents such as 5-chloro or 2-methyl. This chemical versatility, combined with the compound's moderate molecular weight (347.43 g/mol) and commercial availability from the Life Chemicals HTS collection [4], positions it as an attractive starting scaffold for library synthesis and hit-to-lead optimization.

Quote Request

Request a Quote for 4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.